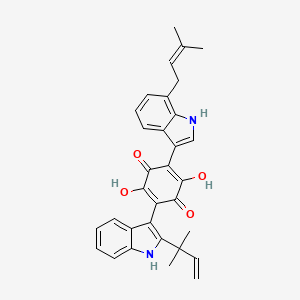

Demethylasterriquinone B1

Overview

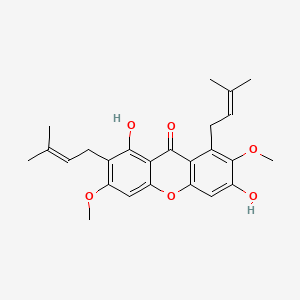

Description

Demethylasterriquinone B1 is a natural insulin mimic that selectively activates the insulin receptor (IR) tyrosine kinase . It has an EC50 value of 6 µM for IRTK and 100 µM for IGF1R and EGFR . DMAQ B1 induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation .

Synthesis Analysis

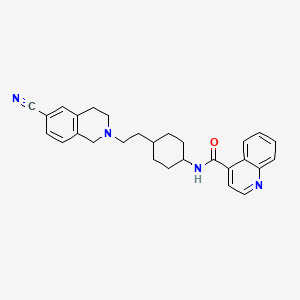

Two total syntheses of DMAQ B1 have been accomplished . The first exploits a known base-promoted condensation of indoles with bromanil . The second synthesis was accomplished using a Stille coupling of a 2,5-dibromobenzoquinone with an (N-isoprenylindol-3-yl)tin .

Molecular Structure Analysis

This compound has a molecular formula of C32H30N2O4 and a molecular weight of 506.59 . It contains a total of 72 bonds, including 42 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 6 double bonds, and 20 aromatic bonds .

Chemical Reactions Analysis

DMAQ B1 stimulates tyrosine phosphorylation of the IR β subunit, and the activation of PIK3 and AKT . It also induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation .

Physical and Chemical Properties Analysis

DMAQ B1 is a crystalline solid . It is soluble to 15 mg/ml in DMF, 10 mg/ml in DMSO, and 10 mg/ml in Ethanol .

Scientific Research Applications

Insulin Receptor Modulation

Demethylasterriquinone B1 (DAQ B1) has been identified as a breakthrough in diabetes treatment due to its role as an orally active, small-molecule mimic of insulin. Research by Webster et al. (2003) highlighted DAQ B1's glucose-lowering effects without the side effect of enhanced vascular proliferation, a common issue with chronic insulin administration. This discovery is significant as DAQ B1 selectively activates Akt kinase (metabolic effect) without activating extracellular-regulated kinase (proliferative effect), demonstrating its potential as a selective insulin receptor modulator (Webster, Park, & Pirrung, 2003).

Vascular Endothelial Dysfunction Improvement

A study by Shah and Singh (2006) explored DAQ B1's role in improving vascular endothelial dysfunction in diabetic and hyperhomocysteinemic rats. The study found that DAQ B1 significantly improved endothelium-dependent relaxation and reduced oxidative stress, suggesting its potential in treating vascular complications associated with diabetes (Shah & Singh, 2006).

Insulin Secretion Enhancement

Lai, Lo, and Yang (2013) investigated the effects of DAQ B1 on insulin secretion in rat pancreas. Their findings revealed that DAQ B1 directly stimulates insulin secretion and enhances glucose-induced insulin secretion, mediated through the activation of the PI3 kinase pathway. This research underscores DAQ B1's potential in enhancing insulin secretion in normal rat pancreas (Lai, Lo, & Yang, 2013).

Synthesis and Derivatives

Pirrung, Li, Park, and Zhu (2002) conducted total syntheses of this compound, providing insights into its chemical structure and potential for creating derivatives. This research is crucial for understanding the molecular basis of DAQ B1's biological activity and for developing new therapeutic agents (Pirrung, Li, Park, & Zhu, 2002).

Mechanism of Action

Target of Action

Demethylasterriquinone B1 (DAQ B1) is a selective activator of the insulin receptor (IR) . The insulin receptor plays a crucial role in regulating glucose homeostasis in the body. It is a transmembrane receptor that is activated by insulin, IGF-I, IGF-II and belongs to the large class of tyrosine kinase receptors .

Mode of Action

DAQ B1 stimulates the tyrosine phosphorylation of the IR β subunit . This activation leads to the initiation of a cascade of events involving the activation of PIK3 (Phosphoinositide 3-kinase) and AKT (Protein Kinase B) . The activation of these kinases is a critical step in the insulin signaling pathway .

Biochemical Pathways

The activation of the insulin receptor by DAQ B1 leads to the activation of the PI3K/AKT pathway . This pathway plays a key role in multiple cellular functions including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which are directly related to malignant transformation .

Result of Action

The result of DAQ B1 action is the activation of the insulin receptor and subsequent initiation of the PI3K/AKT pathway . This can lead to increased glucose uptake in adipocytes and skeletal muscle cells . Importantly, DAQ B1 does this without enhancing vascular proliferation, which is a beneficial property for an insulin mimic .

Safety and Hazards

DMAQ B1 should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

Future Directions

Biochemical Analysis

Biochemical Properties

Demethylasterriquinone B1 selectively stimulates insulin receptor (IR) tyrosine kinase activity . The EC50 values are 3 - 6 µM for IRTK and 100 µM for IGF1R and EGFR . It increases IR β subunit tyrosine phosphorylation and activation of PI 3-kinase and Akt, but not ERK .

Cellular Effects

This compound induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation . It also acts as an agonist for the neurotrophin receptors Trk A, B, and C in both cortical neurons and dorsal root ganglion neurons .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of insulin receptor tyrosine kinase, leading to the phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt . This compound does not activate ERK . It also binds to GAPDH .

Temporal Effects in Laboratory Settings

It has been reported to have anti-diabetic activity in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a concentration of 10 μM, it stimulated a 240% increase in the peak effluent concentration of insulin at 21 minutes .

Metabolic Pathways

This compound is involved in the insulin signaling pathway . It activates insulin receptor tyrosine kinase, leading to the phosphorylation of the IR β subunit and activation of PI 3-kinase and Akt .

Transport and Distribution

It is known to be cell-permeable .

Subcellular Localization

It is known to be cell-permeable , suggesting that it may be able to cross cell membranes and localize in various subcellular compartments.

Properties

IUPAC Name |

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGNJVXBPZAETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78860-34-1 | |

| Record name | 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78860-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylasterriquinone B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEMETHYLASTERRIQUINONE B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

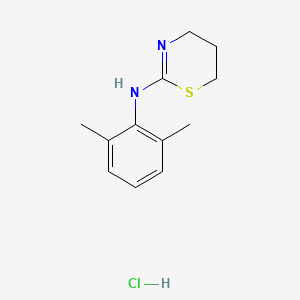

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)